2-ethynyl-6-methoxypyrazine
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Overview
Description
2-ethynyl-6-methoxypyrazine is a chemical compound with the molecular formula C8H8N2O. It is known for its distinctive aroma, often described as green bell pepper or vegetable-like, making it valuable in the food and beverage industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-ethynyl-6-methoxypyrazine involves the Suzuki–Miyaura coupling reaction. This reaction typically uses a palladium catalyst and boronic acid derivatives under mild conditions . The general reaction conditions include:
Catalyst: Palladium(II) acetate
Base: Potassium carbonate
Solvent: Tetrahydrofuran
Temperature: Room temperature to 80°C
Industrial Production Methods
Industrial production of this compound often involves large-scale Suzuki–Miyaura coupling reactions due to their efficiency and scalability . The use of automated reactors and continuous flow systems can further enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
2-ethynyl-6-methoxypyrazine undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding pyrazine oxides.
Reduction: Can be reduced to form ethyl-substituted pyrazines.
Substitution: Undergoes nucleophilic substitution reactions, particularly at the ethynyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Pyrazine oxides.
Reduction: Ethyl-substituted pyrazines.
Substitution: Various substituted pyrazines depending on the nucleophile used.
Scientific Research Applications
2-ethynyl-6-methoxypyrazine has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the food and beverage industry for flavoring purposes.
Mechanism of Action
The mechanism of action of 2-ethynyl-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The ethynyl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-ethynyl-5-methoxypyrazine: Similar structure but with the methoxy group at a different position.
3-alkyl-2-methoxypyrazines: Known for their green and earthy aroma, commonly found in vegetables and wines.
Uniqueness
2-ethynyl-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and sensory properties. Its ethynyl group provides additional reactivity compared to other methoxypyrazines, making it a versatile compound in various applications.
Properties
CAS No. |
1196153-43-1 |
---|---|
Molecular Formula |
C7H6N2O |
Molecular Weight |
134.1 |
Purity |
95 |
Origin of Product |
United States |
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